(4-氟-3,5-二甲氧基苯基)硼酸

描述

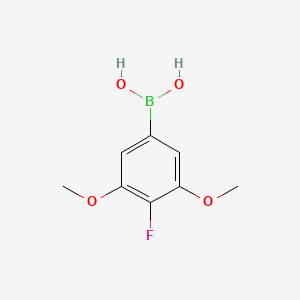

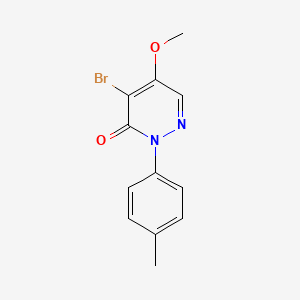

“(4-Fluoro-3,5-dimethoxyphenyl)boronic acid” is a boronic acid compound with the molecular formula C8H10BFO4 . It has an average mass of 199.972 Da and a monoisotopic mass of 200.065613 Da . It is used as a substrate in cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of “(4-Fluoro-3,5-dimethoxyphenyl)boronic acid” is represented by the InChI code1S/C8H10BFO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

Boronic acids, including “(4-Fluoro-3,5-dimethoxyphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the cross-coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate using a palladium catalyst .Physical and Chemical Properties Analysis

“(4-Fluoro-3,5-dimethoxyphenyl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

苯硼化合物性质的影响

由于其氟取代基,(4-氟-3,5-二甲氧基苯基)硼酸在硼酸的化学中发挥着重要作用,影响了酸度、水解稳定性和光谱特性等性质。这些修饰使其适用于有机合成、分析化学,以及潜在的生物和医学领域,其中硼原子的路易斯酸性至关重要(Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017)。

硼酸衍生物中的荧光猝灭

硼酸衍生物的荧光猝灭特性,包括(4-氟-3,5-二甲氧基苯基)硼酸,在各种溶剂中都很显着。这些特性在分子相互作用的研究中很重要,可用于设计基于荧光的传感器和分析(Geethanjali 等人,2015)。

传感应用

该化合物在混合溶剂体系中显示出对氟化物等离子的比色传感潜力。它与氟离子相互作用形成氟硼酸盐的能力,导致可见的颜色变化,这对于分析应用特别有趣(Wade & Gabbaï, 2009)。

与生物相关二醇的结合

在生物材料领域,(4-氟-3,5-二甲氧基苯基)硼酸因其与生物相关二醇(包括糖和肽聚糖)结合的能力而具有重要意义。这种结合能力对于开发响应性生物材料和水凝胶至关重要,适用于各种医疗和分析应用(Brooks, Deng, & Sumerlin, 2018)。

在传感和治疗开发中的应用

它与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用突出了其在传感应用中的效用。该化合物还因其在生物标记、蛋白质操作、分离和治疗开发中的潜力而被探索(Lacina, Skládal, & James, 2014)。

在荧光化学传感器中的作用

(4-氟-3,5-二甲氧基苯基)硼酸在开发荧光化学传感器中是不可或缺的,特别是用于检测碳水化合物和生物活性物质。此应用利用了其独特的荧光特性,包括强度变化和发射波长,这在疾病诊断和治疗中很有价值(Huang 等人,2012)。

有机化合物的合成

该化合物是有机合成中的一个重要中间体。它在铃木芳基偶联反应中的作用合成了烯烃和联苯衍生物,用于制造天然产物和有机材料(海霞等人,2015)。

安全和危害

The compound is considered hazardous and should be handled with care . It may cause harm if swallowed, and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust, mist, gas, or vapors, and avoiding contact with skin and eyes .

作用机制

Target of Action

The primary target of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The slow release of the active boronic acid from the compound contributes to the attenuation of side-products .

Pharmacokinetics

For example, the slow release rate of the active boronic acid from the compound could potentially impact its bioavailability .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid is influenced by environmental factors such as temperature and atmosphere . For example, the compound is typically stored in an inert atmosphere at 2-8°C . These conditions help maintain the compound’s stability and efficacy .

生化分析

Biochemical Properties

This suggests that (4-Fluoro-3,5-dimethoxyphenyl)boronic acid may interact with various enzymes, proteins, and other biomolecules in the context of these reactions .

Molecular Mechanism

In the context of Suzuki-Miyaura coupling, boronic acids are known to undergo a transmetalation process, where they are transferred from boron to palladium . This suggests that (4-Fluoro-3,5-dimethoxyphenyl)boronic acid may exert its effects at the molecular level through similar interactions .

属性

IUPAC Name |

(4-fluoro-3,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCHYZQCQRCTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)OC)F)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol](/img/structure/B3037500.png)

![1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol](/img/structure/B3037501.png)

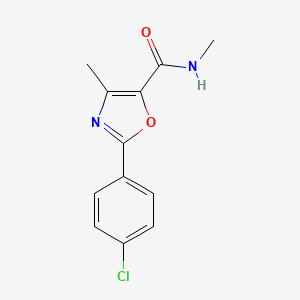

![1-[4-({[(4-Chlorophenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B3037503.png)

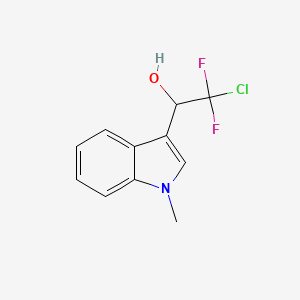

![3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B3037511.png)

![3-[(2-Chlorobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B3037512.png)

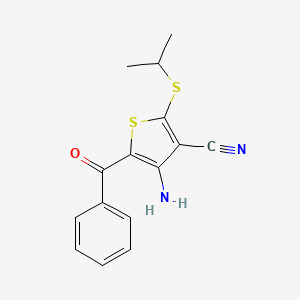

![4-Amino-5-benzoyl-2-[(4-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037517.png)

![4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037518.png)